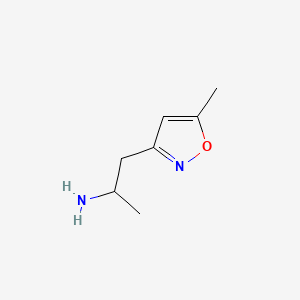
Amberlite IRC50
Vue d'ensemble
Description
Amberlite IRC50 is a weakly acidic cation exchange resin composed of methacrylic acid-divinylbenzene copolymer with carboxylic functional groups. It is commercially available as white opaque beads and is known for its high moisture content, typically ranging from 43% to 53% . This resin is widely used in various applications due to its excellent ion exchange properties and stability.
Méthodes De Préparation
Amberlite IRC50 is synthesized through the copolymerization of methacrylic acid and divinylbenzene. The reaction conditions typically involve the use of a free radical initiator to facilitate the polymerization process. The resulting copolymer is then subjected to a series of purification steps to remove any unreacted monomers and by-products .
Industrial production of this compound involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The polymer beads are then washed, dried, and sieved to obtain the desired particle size distribution .
Analyse Des Réactions Chimiques
Amberlite IRC50 undergoes various chemical reactions, primarily due to its carboxylic functional groups. Some of the common reactions include:
Ion Exchange Reactions: This compound can exchange its hydrogen ions with other cations in solution, making it useful for water softening and purification processes.
Adsorption Reactions: The resin can adsorb various organic and inorganic compounds, making it effective for removing contaminants from water.
Chelation Reactions: This compound can form chelates with metal ions, enhancing its ability to remove heavy metals from aqueous solutions.
Common reagents used in these reactions include acids, bases, and metal salts. The major products formed depend on the specific application and the ions being exchanged or adsorbed.
Applications De Recherche Scientifique
Amberlite IRC50 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Amberlite IRC50 involves the exchange of hydrogen ions with other cations in solution. The carboxylic functional groups on the resin surface interact with the cations, facilitating their removal from the solution. This ion exchange process is driven by the concentration gradient and the affinity of the resin for the specific ions .
Comparaison Avec Des Composés Similaires
Amberlite IRC50 is unique due to its weakly acidic nature and high moisture content. Similar compounds include:
Amberlite IR120: A strongly acidic cation exchange resin with sulfonic acid functional groups.
Dowex 50W: Another strongly acidic cation exchange resin used for similar applications.
Amberlite CG50: A weakly acidic cation exchange resin with carboxylic acid functional groups, similar to IRC50.
This compound stands out due to its specific functional groups and high moisture content, making it particularly effective for certain applications such as enzyme immobilization and metal ion chelation .
Propriétés
IUPAC Name |
(9-amino-3-bicyclo[3.3.1]nonanyl)-(4-benzyl-5-methyl-1,4-diazepan-1-yl)methanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O.2ClH/c1-17-10-11-25(12-13-26(17)16-18-6-3-2-4-7-18)23(27)21-14-19-8-5-9-20(15-21)22(19)24;;/h2-4,6-7,17,19-22H,5,8-16,24H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEYHNFHDIXMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1CC2=CC=CC=C2)C(=O)C3CC4CCCC(C3)C4N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Small light brown beads; [Sigma-Aldrich MSDS] | |
| Record name | Amberlite IRC50 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11810 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9002-29-3 | |
| Record name | Amberlite IRC50 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009002293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9-amino-3-bicyclo[3.3.1]nonanyl)-(4-benzyl-5-methyl-1,4-diazepan-1-yl)methanone;dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide](/img/structure/B567861.png)


![5-Bromo-6-methoxybenzo[d]thiazole-2-thiol](/img/structure/B567867.png)




![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]](/img/structure/B567872.png)
![Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B567874.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol](/img/structure/B567880.png)

